Benzyl 3,4-difluorobenzoate
CAS No.: 241160-17-8
Cat. No.: VC19062715
Molecular Formula: C14H10F2O2
Molecular Weight: 248.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 241160-17-8 |
|---|---|
| Molecular Formula | C14H10F2O2 |
| Molecular Weight | 248.22 g/mol |
| IUPAC Name | benzyl 3,4-difluorobenzoate |
| Standard InChI | InChI=1S/C14H10F2O2/c15-12-7-6-11(8-13(12)16)14(17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
| Standard InChI Key | DMEWAYORULOFPM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)F)F |
Introduction
Chemical Identity and Structural Characteristics
Benzyl 3,4-difluorobenzoate (C₁₄H₁₀F₂O₂) belongs to the class of fluorinated benzoic acid esters. The compound’s molecular structure features a benzene ring with fluorine atoms at the 3- and 4-positions and a benzyl ester group at the 1-position. The presence of fluorine atoms introduces significant electronic effects, including increased electronegativity and altered π-electron distribution, which influence reactivity and intermolecular interactions .
Key Structural Features:
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Molecular Formula: C₁₄H₁₀F₂O₂
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Molecular Weight: 260.22 g/mol
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Substitution Pattern: Fluorine at C3 and C4 positions, benzyl ester at C1.
The steric and electronic effects of the fluorine substituents are expected to distort the benzene ring’s planarity, as observed in structurally similar compounds like ethyl 4-amino-3,5-difluorobenzoate, where fluorine atoms induce quinoid character and bond-angle distortions .
Synthetic Routes and Methodologies
Esterification of 3,4-Difluorobenzoic Acid
The most direct synthesis involves esterifying 3,4-difluorobenzoic acid with benzyl alcohol. This reaction typically employs acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions to drive the equilibrium toward ester formation:
Optimization Considerations:
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Solvent Selection: Polar aprotic solvents like dichloromethane (DCM) or toluene enhance reaction efficiency.
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Catalyst Loading: 5–10 mol% of p-TsOH achieves >80% conversion in 12–24 hours .
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol yields high-purity product .
Alternative Pathways
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Nucleophilic Aromatic Substitution: Starting from 3,4-difluorobenzoyl chloride, treatment with benzyl alcohol in the presence of a base (e.g., pyridine) facilitates ester formation.
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Cross-Coupling Reactions: Palladium-catalyzed coupling of benzyl halides with fluorinated benzoate precursors, though less common, offers routes to functionalized derivatives .
Physicochemical Properties
While experimental data for benzyl 3,4-difluorobenzoate are scarce, properties can be extrapolated from analogous compounds:
Spectroscopic Characteristics:
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¹H NMR: Aromatic protons adjacent to fluorine exhibit splitting due to coupling (~8–12 Hz). The benzyl methylene group resonates at δ 5.3–5.5 ppm .
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¹⁹F NMR: Two distinct signals for C3-F and C4-F, shifted upfield (-110 to -120 ppm) .
Applications in Pharmaceutical and Materials Science
Pharmaceutical Intermediate
Fluorinated benzoates are pivotal in drug design due to fluorine’s ability to enhance metabolic stability and binding affinity. Benzyl 3,4-difluorobenzoate could serve as:
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Protease Inhibitor Precursor: Fluorine’s electronegativity modulates electron density in active sites, improving inhibitor specificity .
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Anticancer Agents: Analogous compounds show promise in targeting tyrosine kinases .
Materials Science
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Liquid Crystals: Fluorinated esters improve thermal stability and mesophase behavior.
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Photoswitching Materials: Azobenzene derivatives, synthesized from fluorinated benzoates, exhibit reversible isomerization under visible light .
Research Gaps and Future Directions
Despite its potential, benzyl 3,4-difluorobenzoate remains understudied. Critical areas for investigation include:
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Crystallographic Studies: Single-crystal X-ray diffraction to elucidate packing interactions and fluorine’s role in supramolecular assembly .
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Biological Screening: Systematic evaluation of antimicrobial, anti-inflammatory, and anticancer activity.
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Process Optimization: Development of green synthetic methods (e.g., enzymatic esterification).
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